2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with acetamido and dioxopyrrolidinyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl acetamide with a thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research:
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and modulate ion channels, which can lead to its observed biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its reactivity and functionality in different applications.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Known for its use in the synthesis of heterocyclic compounds with biological activity.
®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with potent antiseizure activity and a novel mechanism of action.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Utilized in various chemical syntheses and known for its reactivity.
Uniqueness
What sets 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide apart is its unique combination of functional groups, which endows it with a distinct reactivity profile and a broad spectrum of potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-6-7(2)21-13(11(6)12(14)20)15-8(17)5-16-9(18)3-4-10(16)19/h3-5H2,1-2H3,(H2,14,20)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLLIMPBVRQNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=O)CCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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